molecular formula C25H25N3O4S2 B2594612 N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-60-9

N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2594612
CAS RN: 1291863-60-9
M. Wt: 495.61
InChI Key: STLKHIQWCIEVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications Research on compounds with similar structures, such as sulfadimethoxine and ormetoprim potentiated mixture (Rofenaid), has shown effectiveness in antibacterial and anticoccidial activities in poultry, indicating potential applications of similar compounds in veterinary medicine or as antimicrobial agents (Mitrović, Fusiek, & Schildknecht, 1971).

Enzyme Inhibition for Therapeutic Applications Compounds like 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in nucleotide synthesis, suggesting potential applications in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Chemiluminescence for Analytical Applications Research on sulfanyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition could indicate potential applications in analytical chemistry for the detection and quantification of specific analytes or in the development of chemiluminescent probes (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Synthetic Applications in Pharmaceutical Chemistry The development of versatile reagents for N-alkylacetamide and carbamate synthesis, as demonstrated by p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, highlights potential applications in the synthesis of pharmaceuticals and natural products, where the acetamide moiety is a common functional group (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-15-7-5-9-19(16(15)2)28-24(30)23-18(11-12-33-23)27-25(28)34-14-21(29)26-13-17-8-6-10-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLKHIQWCIEVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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